Methyltetrazine-Maleimide
Description
Definition and Significance as a Heterobifunctional Bioorthogonal Linker
Methyltetrazine-Maleimide is classified as a heterobifunctional bioorthogonal linker. conju-probe.com This definition encapsulates its core functionality: it possesses two different reactive groups (heterobifunctional) that can participate in bioorthogonal reactions—chemical reactions that can occur inside living systems without interfering with native biochemical processes. conju-probe.comconju-probe.comconju-probe.comnih.gov
The significance of such a linker is immense. It enables the construction of complex molecular architectures with high precision. For instance, it can be used to attach therapeutic agents to targeting antibodies for drug delivery, or to link fluorescent probes to specific proteins for imaging studies. axispharm.comchemimpex.com The "linker" component of its name refers to its role as a molecular bridge, connecting two molecules that would not otherwise associate. Some variations of this linker incorporate polyethylene (B3416737) glycol (PEG) spacers, which can enhance solubility in aqueous environments and reduce steric hindrance during conjugation. axispharm.comchemimpex.comaxispharm.com
Position within the Click Chemistry Paradigm: Third-Generation Reactions
The reactions involving the methyltetrazine group of this linker are a prime example of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. More specifically, the tetrazine ligation falls under the umbrella of third-generation click chemistry. iris-biotech.deissuu.comtcichemicals.com
Unlike first-generation copper-catalyzed azide-alkyne cycloadditions (CuAAC), these third-generation reactions proceed without the need for a cytotoxic copper catalyst, making them truly biocompatible and suitable for use in living cells. nih.goviris-biotech.deresearchgate.net The reaction, an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is characterized by its exceptionally fast reaction kinetics and high selectivity, even at the low concentrations typical of biological systems. conju-probe.comiris-biotech.debroadpharm.com
Overview of Key Reactive Moieties: Methyltetrazine and Maleimide (B117702) functionalities
The power of this compound lies in the distinct reactivity of its two functional ends: the methyltetrazine and the maleimide.
The methyltetrazine moiety is the key to the bioorthogonal "click" reaction. It reacts with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), norbornene, and cyclopropene, through an IEDDA reaction. conju-probe.comconju-probe.comconju-probe.com This reaction is incredibly fast and selective, forming a stable dihydropyridazine (B8628806) linkage. conju-probe.comconju-probe.com The methyl group on the tetrazine ring provides a balance of high stability in aqueous media and rapid reaction kinetics. iris-biotech.de This allows for the precise labeling of molecules that have been pre-functionalized with a strained alkene.
On the other end of the linker, the maleimide group offers a different, yet equally specific, mode of conjugation. It is highly reactive towards thiol (sulfhydryl) groups, which are found in the side chains of cysteine residues in proteins and peptides. axispharm.comaxispharm.comaxispharm.com The reaction, a Michael addition, proceeds efficiently under mild, near-neutral pH conditions (typically pH 6.5-7.5) to form a stable thioether bond. axispharm.comacs.org This high chemoselectivity for thiols makes the maleimide group an excellent tool for site-specifically modifying proteins at cysteine residues. axispharm.comtocris.com However, it is worth noting that the resulting succinimidyl thioether linkage can sometimes exhibit limited stability in vivo, potentially undergoing a retro-Michael reaction. nih.gov
The combination of these two orthogonal reactivities in a single molecule makes this compound a versatile tool for creating well-defined bioconjugates. conju-probe.comaxispharm.comaxispharm.com
| Property Comparison of Methyltetrazine and Maleimide Moieties | |
| Reactive Moiety | Methyltetrazine |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition |
| Reactive Partner | Strained alkenes (e.g., trans-cyclooctene, norbornene) |
| Key Features | - Bioorthogonal (biocompatible) conju-probe.comconju-probe.comnih.gov - Copper-free "click" reaction iris-biotech.debiotium.com - Exceptionally fast kinetics conju-probe.comiris-biotech.debroadpharm.com - High selectivity conju-probe.comconju-probe.comconju-probe.com |
| Resulting Linkage | Stable dihydropyridazine |
| Property Comparison of Methyltetrazine and Maleimide Moieties | |
| Reactive Moiety | Maleimide |
| Reaction Type | Michael Addition |
| Reactive Partner | Thiols (sulfhydryl groups), primarily from cysteine residues |
| Key Features | - Highly selective for thiols at pH 6.5-7.5 axispharm.comacs.org - Efficient reaction under mild conditions axispharm.com - Widely used for protein conjugation axispharm.comrsc.org |
| Resulting Linkage | Thioether (thiosuccinimide) bond |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H16N6O3 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C17H16N6O3/c1-11-19-21-17(22-20-11)13-4-2-12(3-5-13)10-18-14(24)8-9-23-15(25)6-7-16(23)26/h2-7H,8-10H2,1H3,(H,18,24) |
InChI Key |
AAUGAKZFYRGQQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCN3C(=O)C=CC3=O |
Origin of Product |
United States |
Synthetic Strategies and Molecular Engineering of Methyltetrazine Maleimide Derivatives
Synthetic Pathways for Core Methyltetrazine-Maleimide Scaffolds
The synthesis of the core this compound scaffold involves the strategic connection of the methyltetrazine and maleimide (B117702) moieties, often through a linker. A common approach involves the use of click chemistry, specifically the inverse electron demand Diels-Alder (iEDDA) reaction. medchemexpress.commedchemexpress.com This reaction occurs between a tetrazine group and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), to form a stable conjugate. medchemexpress.commdpi.com
The synthesis can be designed in a modular fashion. For instance, a methyltetrazine-containing precursor can be reacted with a maleimide that has been functionalized with a complementary reactive group. One well-established method is the reaction between a methyltetrazine N-hydroxysuccinimide (NHS) ester and an amine-functionalized maleimide derivative. rsc.org This reaction forms a stable amide bond, linking the two reactive components. The choice of solvents and reaction conditions, such as a slightly basic pH, is crucial for ensuring high yields and the stability of the final product.
Integration of Polyethylene (B3416737) Glycol (PEG) Spacers in this compound Design
Polyethylene glycol (PEG) spacers are frequently incorporated into this compound derivatives to improve their physicochemical properties. chemimpex.comnih.gov PEG is a hydrophilic and biocompatible polymer that can increase the aqueous solubility of the conjugate, reduce steric hindrance, and improve its pharmacokinetic profile. chemimpex.comnih.govaxispharm.com The general structure of these derivatives can be represented as Methyltetrazine-PEG-Maleimide. targetmol.com
The length of the PEG spacer can significantly influence the properties of the final conjugate. nih.govnih.gov Studies have shown that varying the number of ethylene (B1197577) glycol units (e.g., PEG4, PEG6, PEG8) can modulate the hydrophilicity and biodistribution of the molecule. axispharm.comcd-bioparticles.netmedchemexpress.com
Generally, increasing the PEG length leads to increased hydrophilicity. nih.gov This can be advantageous in reducing non-specific binding and improving in vivo circulation times. For example, in the context of radiolabeled peptides, the length of the PEG spacer has been shown to affect tumor uptake and clearance from non-target organs like the kidneys. nih.gov However, the relationship is not always linear, and an optimal PEG length often needs to be determined for each specific application to achieve the desired balance of properties. nih.gov For instance, one study found that while hydrophilicity increased with PEG length, there was a tendency for serum stability to increase up to a certain length (PEG6) and then decrease with a longer spacer (PEG12). nih.gov
Table 1: Properties of Methyltetrazine-PEG-Maleimide Derivatives with Varying PEG Lengths
| Compound | PEG Length | Molecular Weight ( g/mol ) | Key Features |
| Methyltetrazine-PEG4-Maleimide | 4 | 514.53 biocat.com | Increased water-solubility. cd-bioparticles.net |
| Methyltetrazine-PEG6-Maleimide | 6 | - | - |
| Methyltetrazine-PEG8-Maleimide | 8 | 775.85 axispharm.com | Provides excellent solubility and flexibility. axispharm.com |
This table is interactive. Click on the headers to sort.
Controlled PEGylation is essential for producing homogeneous conjugates with predictable properties. Solid-phase synthesis is a common and effective method for the precise construction of peptides and other biomolecules with defined PEG spacers. nih.gov This technique allows for the sequential addition of PEG units, providing exact control over the spacer length.
Commercially available heterobifunctional PEG reagents, which have distinct reactive groups at each end, have greatly facilitated the synthesis of diverse this compound derivatives. mdpi.com These reagents allow for the straightforward linkage of the methyltetrazine and maleimide moieties with a PEG spacer of a specific length. The commercial availability of various PEGylated methyltetrazine and maleimide building blocks further expands the possibilities for creating a wide range of linker lengths and compositions. axispharm.commedchemexpress.com
Chemical Modifications for Enhanced Reaction Specificity and Efficiency
The reactivity of both the methyltetrazine and maleimide groups can be fine-tuned through chemical modifications. For the tetrazine moiety, the introduction of electron-donating groups, such as a methyl group, can enhance its stability. mdpi.comgenelink.com The rate of the iEDDA reaction is exceptionally fast, which allows for efficient conjugation even at low concentrations. acs.org
The maleimide group's reactivity is primarily directed towards thiol groups found in cysteine residues of proteins and peptides, forming stable thioether bonds. cd-bioparticles.netnih.gov This specificity is a key advantage for site-selective modification. nih.gov To prevent undesirable side reactions, such as the formation of disulfide bonds, reaction conditions can be optimized, for example, by using reducing agents. yildiz.edu.tr
Recent advancements include the development of dibromomaleimides. These compounds allow for two points of attachment, as both bromine atoms can be substituted, offering a route to more complex or dually-functionalized conjugates. broadpharm.com
Development of Specialized this compound Probes
The versatility of the this compound scaffold has led to the development of specialized probes for various applications, including molecular imaging and diagnostics. chemimpex.comaxispharm.com These probes can be designed to target specific biomarkers by conjugating the scaffold to a targeting ligand, such as an antibody or a peptide. axispharm.com
For example, this compound derivatives have been used to create antibody-drug conjugates (ADCs). medchemexpress.com In this application, the maleimide group reacts with a cysteine on an antibody, and the methyltetrazine is used to attach a therapeutic payload via a bioorthogonal reaction. This strategy allows for the targeted delivery of cytotoxic drugs to cancer cells.
Furthermore, these scaffolds are instrumental in creating probes for fluorescence imaging and magnetic resonance imaging (MRI). acs.org By incorporating imaging agents, researchers can visualize biological processes in real-time. The bioorthogonal nature of the tetrazine ligation allows for in vivo applications where the probe can be administered and subsequently react with a pre-targeted molecule. mdpi.comacs.org
Mechanistic Investigations of Methyltetrazine Maleimide Bioorthogonal Reactions
Inverse Electron Demand Diels-Alder (IEDDA) Reaction with Methyltetrazine
The IEDDA reaction between a tetrazine and a strained alkene, often termed a tetrazine ligation, is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction rates. researchgate.netbiolog.delumiprobe.com This reaction involves an electron-poor diene (the tetrazine) and an electron-rich dienophile (the strained alkene). nih.govresearchgate.net The process is initiated by a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release nitrogen gas, resulting in a stable dihydropyridazine (B8628806) product. researchgate.netacs.orgbroadpharm.com This reaction is highly efficient even at low concentrations and proceeds without the need for a catalyst, making it ideal for in vivo applications. researchgate.netbroadpharm.com
The reactivity of methyltetrazine in IEDDA reactions is profoundly influenced by the nature of the dienophile. Strained alkenes are particularly effective reaction partners due to the release of ring strain in the transition state, which accelerates the reaction. nih.gov
Trans-cyclooctenes (TCOs) are among the most reactive dienophiles for IEDDA reactions with tetrazines. researchgate.netbiolog.deresearchgate.net The high ring strain of the trans-double bond in the eight-membered ring leads to exceptionally fast kinetics. broadpharm.com The reaction between methyltetrazine and TCO is characterized by second-order rate constants that can be on the order of 10³ to 10⁶ M⁻¹s⁻¹. acs.orgbroadpharm.com This rapid reactivity allows for efficient labeling and conjugation even at the low concentrations typically found in biological systems. broadpharm.com The ligation with TCO is irreversible due to the rapid elimination of nitrogen gas. broadpharm.com
A study comparing different tetrazine derivatives found that a methyl-substituted tetrazine (Me-Tz) reacts rapidly with TCO. researchgate.net For instance, the reaction of a methyltetrazine with a TCO-PEG4 conjugate in DPBS at 37°C has been reported with a second-order rate constant of 990 M⁻¹s⁻¹ for a methyl-phenyl-tetrazine (MePh-Tz). acs.org More reactive methyltetrazine derivatives, such as those with vinyl ether substituents, exhibit even faster kinetics. acs.org
Table 1: Second-Order Rate Constants for IEDDA Reactions of Methyltetrazine Derivatives with TCO-PEG4
| Tetrazine Derivative | Rate Constant (M⁻¹s⁻¹) |
|---|---|
| MePh-Tz | 990 acs.org |
| MeDHP-Tz | 1820 acs.org |
| MeEVE-Tz | 2750 acs.org |
| Me2Pyr-Tz | 5120 acs.org |
| DHP₂-Tz | 6450 acs.org |
Data sourced from studies conducted in DPBS at 37°C. acs.org
Norbornenes and cyclopropenes are also effective dienophiles for IEDDA reactions with methyltetrazines, although their reactivity profiles differ from TCOs. conju-probe.comconju-probe.com Norbornenes, while possessing significant ring strain, generally exhibit slower reaction rates with tetrazines compared to TCOs. nih.gov However, they offer high stability and are widely used in bioorthogonal applications. rsc.org The reaction rate of norbornene with a tetrazine is about an order of magnitude higher than that of the less strained cyclopentene. nih.gov
Cyclopropenes represent another class of highly strained and reactive dienophiles. lumiprobe.com The reactivity of methyltetrazine with cyclopropenes can be influenced by steric factors on the tetrazine. For example, a less bulky methyltetrazine was found to react faster with TCO than with a cyclopropene. researchgate.net Conversely, a bulkier tetrazine derivative showed reversed reactivity, reacting faster with the cyclopropene. researchgate.net This highlights the tunable nature of the IEDDA reaction based on the specific structures of the reactants.
Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanism and energetics of the IEDDA reaction. acs.orgrsc.orgnih.gov These analyses focus on the transition state of the [4+2] cycloaddition, which is the rate-determining step. acs.org
A key analytical tool is the distortion/interaction model (also known as the activation strain model). acs.orgnih.gov This model dissects the activation energy (ΔE‡) into two components:
Distortion Energy (ΔEdist): The energy required to deform the reactants (tetrazine and dienophile) from their ground-state geometries to the geometries they adopt in the transition state. acs.orgnih.gov
Interaction Energy (ΔEint): The energy released when the two distorted reactant molecules are brought together in the transition state geometry. acs.orgnih.gov
Studies have shown that for the reaction of tetrazines with TCO, the interaction energies are often similar across different tetrazine derivatives. acs.orgnih.gov Therefore, the differences in reactivity are primarily governed by the distortion energy. acs.orgnih.gov Tetrazines that require less energy to distort into the transition state geometry will have a lower activation barrier and thus a faster reaction rate. acs.org For example, computational analysis revealed that the high reactivity of 2-pyridyl-substituted tetrazines is due to a reduced distortion energy rather than purely electronic effects. acs.org
Both steric and electronic factors play a crucial role in modulating the reactivity of methyltetrazine in IEDDA reactions.
Steric Effects: Steric hindrance on either the tetrazine or the dienophile can significantly reduce the reaction rate. nih.govresearchgate.net Bulky substituents near the reaction center can impede the approach of the reaction partners, leading to a higher activation energy. nih.gov This effect has been observed in the reaction of tetrazines with various norbornene derivatives, where increased steric shielding of the double bond resulted in lower reaction rates. nih.gov Conversely, less sterically hindered tetrazines, such as those with a hydrogen substituent (H-Tz) versus a methyl substituent (Me-Tz), often exhibit faster kinetics. rsc.orgnih.gov
Detailed Kinetic and Mechanistic Studies with Strained Dienophiles
Thiol-Maleimide Michael Addition Reaction
The thiol-maleimide Michael addition is a widely used bioorthogonal reaction for its high selectivity and efficiency in forming stable covalent bonds under physiological conditions. axispharm.comnih.gov This reaction is central to the functionality of methyltetrazine-maleimide linkers, which possess both a tetrazine moiety for IEDDA reactions and a maleimide (B117702) group for conjugation to thiol-containing molecules like proteins with cysteine residues. axispharm.comamazonaws.com
The reaction proceeds via a Michael-type addition of a nucleophilic thiolate anion to the electron-deficient double bond of the maleimide ring. axispharm.comnih.gov This forms a stable thioether bond. axispharm.com The reaction is highly specific for thiols, particularly within a pH range of 6.5 to 7.5. axispharm.comresearchgate.net At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines. axispharm.com
The kinetics of the thiol-maleimide reaction are influenced by several factors. The reaction is base-catalyzed, as a base is required to deprotonate the thiol to the more nucleophilic thiolate. nih.gov However, strong bases can also lead to side reactions, such as the polymerization of maleimides. escholarship.org Computational and experimental studies have been conducted to model the mechanism and kinetics under various conditions, considering the influence of solvent and initiator. colab.ws While the thioether bond formed is generally stable, it can undergo a retro-Michael reaction, particularly under certain conditions, which can lead to the potential for payload migration in bioconjugates. axispharm.com
Specificity and Selectivity Profile with Endogenous Thiol Groups (e.g., Cysteine Residues)
The maleimide moiety is well-known for its reactivity towards thiol groups, which are present in endogenous molecules like the amino acid cysteine. This reactivity proceeds via a Michael-type addition, forming a stable thioether bond. iris-biotech.de While this reaction is highly efficient for bioconjugation, it also presents a challenge to the bioorthogonality of this compound constructs. The inherent reactivity of the maleimide group with abundant endogenous thiols, such as glutathione (B108866), can lead to off-target reactions and depletion of the labeling reagent. researchgate.net
However, the tetrazine component of the molecule is designed to react with a specific partner, typically a strained alkene like trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) reaction. ru.nltcichemicals.com This reaction is exceptionally fast and highly selective, with rate constants several orders of magnitude higher than the maleimide-thiol reaction. tcichemicals.com This kinetic difference is a key factor in achieving specificity.
Recent research has explored strategies to modulate the reactivity of the maleimide group to enhance selectivity. For instance, the development of "self-stabilizing" maleimides involves modifications that lead to the hydrolysis of the succinimide (B58015) ring after conjugation, rendering the linkage irreversible and less prone to exchange reactions with other thiols. iris-biotech.de Furthermore, some studies have focused on developing vinyltetrazines that react specifically with thiol groups via Michael addition, allowing for efficient labeling under physiological conditions. researchgate.net
The table below summarizes the relative reactivity and selectivity of the two reactive moieties within the this compound compound.
| Reactive Moiety | Endogenous Target | Reaction Type | Relative Rate | Selectivity Profile |
| Maleimide | Thiol groups (e.g., Cysteine, Glutathione) | Michael Addition | Moderate to Fast | Reacts with available thiols |
| Methyltetrazine | Strained Alkenes (e.g., trans-cyclooctene) | iEDDA Cycloaddition | Extremely Fast | Highly selective for specific dienophiles |
Optimization of Reaction Conditions for Biological Environments
To be effective in living systems, bioorthogonal reactions must proceed efficiently under physiological conditions, which typically involve an aqueous environment, a pH around 7.4, and a temperature of 37°C. The maleimide-thiol reaction is generally performed in buffered aqueous solutions at a pH range of 6.5-7.5. iris-biotech.de The reaction is usually rapid, often completing within minutes. iris-biotech.de
The iEDDA reaction between methyltetrazine and its dienophile partner is also highly compatible with biological conditions. tcichemicals.com A significant advantage of this reaction is that it does not require a metal catalyst, which can be toxic to cells. researchgate.nettcichemicals.com The reaction rates are exceptionally high, enabling efficient labeling even at low concentrations of reactants. tcichemicals.com
Several factors can be optimized to enhance the performance of this compound reactions in biological settings:
pH: While the maleimide-thiol reaction is optimal around neutral pH, the iEDDA reaction is less sensitive to pH changes within the physiological range.
Temperature: Both reactions proceed efficiently at ambient and physiological temperatures.
Solvent: The reactions are compatible with aqueous environments, a prerequisite for biological applications.
Concentration: Due to the high reaction rates of the iEDDA reaction, low concentrations of the this compound conjugate and its target dienophile can be used effectively.
Chemical Stability and Reversibility of Thioether Adducts
A critical consideration in bioconjugation is the stability of the resulting linkage. The thioether bond formed from the reaction of a maleimide with a thiol is generally considered stable. However, under certain conditions, this linkage can be reversible. iris-biotech.denih.gov This reversibility is due to a retro-Michael reaction, which can be influenced by the presence of other thiol-containing molecules, such as glutathione, in the cellular environment. nih.gov This can lead to an exchange reaction where the conjugated molecule is transferred from its original target to another thiol. nih.govnih.gov
To address this potential instability, researchers have developed strategies to create more robust linkages. One approach involves the use of N-aryl substituted maleimides, where the resulting thiosuccinimide adduct undergoes hydrolysis to form a stable, ring-opened structure that is not susceptible to retro-Michael reactions. nih.gov Another strategy involves the use of bromomaleimides, which form conjugates that can be reversed by the addition of reducing agents. nih.gov
In contrast, the dihydropyridazine product formed from the iEDDA reaction between a tetrazine and a strained alkene is highly stable. rsc.org This reaction is generally considered irreversible under physiological conditions, providing a permanent linkage.
The following table outlines the stability characteristics of the adducts formed by the reactive moieties of this compound.
| Adduct | Formed From | Stability | Potential for Reversibility |
| Thioether | Maleimide + Thiol | Generally stable, but can be reversible | Susceptible to retro-Michael reaction and thiol exchange |
| Dihydropyridazine | Methyltetrazine + Strained Alkene | Highly stable and irreversible | Not typically reversible under physiological conditions |
Advanced Bioconjugation Methodologies Utilizing Methyltetrazine Maleimide
Site-Specific Protein Functionalization
The ability to modify proteins at specific sites is crucial for creating well-defined and functional bioconjugates. Methyltetrazine-maleimide serves as a key tool in this endeavor, leveraging its dual-reactive nature to achieve precise control over conjugation chemistry.
Development of Dual Functionalization Approaches for Proteins
The heterobifunctional nature of this compound is ideal for dual functionalization strategies, where two different molecules are attached to a single protein. This allows for the creation of complex protein constructs with multiple functionalities.
One approach involves a two-step process:
A protein with an available cysteine is first reacted with this compound, attaching the methyltetrazine group covalently via the thiol-maleimide reaction.
The now tetrazine-modified protein can be reacted with a second molecule that has been tagged with a trans-cyclooctene (B1233481) (TCO) group. This second reaction is a highly efficient iEDDA click chemistry ligation. medchemexpress.com
This orthogonal labeling strategy allows for the controlled assembly of multifaceted bioconjugates. For instance, a protein could be simultaneously equipped with a therapeutic agent and an imaging agent, or two different proteins could be linked together. Research has explored using orthogonal Diels-Alder pairs for dual protein labeling, highlighting the modularity of this chemical approach. researchgate.net
Homogeneous Conjugate Synthesis for Protein Engineering
A major goal in protein engineering, particularly for therapeutic applications like antibody-drug conjugates (ADCs), is the creation of homogeneous products with a well-defined drug-to-antibody ratio (DAR). nih.govmdpi.com Heterogeneity can lead to batch-to-batch variability and unpredictable pharmacological profiles. ucl.ac.uk
This compound facilitates the synthesis of homogeneous conjugates through site-specific modification. By engineering a protein (such as an antibody) to have a specific number of reactive cysteine residues at defined locations, a precise number of this compound linkers can be attached. nih.govnih.gov Subsequent reaction with a TCO-functionalized payload ensures that each protein is conjugated to the same number of payload molecules, resulting in a homogeneous mixture. This level of control is superior to non-specific methods that target lysine (B10760008) residues, which can result in a complex mixture of differently loaded species. ucl.ac.uk The high efficiency of both the maleimide-thiol reaction and the tetrazine-TCO ligation contributes to high yields of the desired, well-defined bioconjugate. nih.govitu.edu.tr
Peptide and Oligonucleotide Conjugation Techniques
The utility of this compound extends beyond proteins to the site-specific modification of peptides and oligonucleotides. Similar to proteins, peptides containing cysteine residues can be efficiently labeled with this compound via their thiol groups. vectorlabs.com This allows for the incorporation of a bioorthogonal handle that can be used for further functionalization, such as linking the peptide to imaging agents or other biomolecules. nih.gov
For oligonucleotides, a thiol group can be chemically introduced during synthesis. This thiol-modified oligonucleotide can then be reacted with this compound to attach the tetrazine moiety. lumiprobe.com This strategy enables the precise placement of labels or other functional groups onto DNA or RNA strands for applications in diagnostics and molecular biology.
Antibody and Antibody Fragment Conjugation Methods
This compound is extensively used in the construction of antibody-drug conjugates (ADCs). medchemexpress.com The linker's maleimide (B117702) group can target either engineered cysteines or native cysteines made available by the reduction of interchain disulfide bonds in the antibody's hinge region. vectorlabs.comnih.govbiotium.com This site-selective conjugation leads to ADCs with a controlled drug-to-antibody ratio (DAR), which is a critical factor for therapeutic efficacy and safety. ucl.ac.uknih.gov
The process typically involves:
Partial or complete reduction of the antibody's disulfide bonds to expose free thiol groups.
Reaction with this compound to attach the tetrazine handle.
Conjugation of a TCO-modified cytotoxic drug to the tetrazine-functionalized antibody via the iEDDA reaction.
This modular, two-step approach is also applicable to antibody fragments like Fabs or diabodies. nih.gov The fast kinetics of the tetrazine-TCO ligation are particularly advantageous, allowing for efficient conjugation under mild, physiological conditions that preserve the antibody's structure and function. rsc.orgsigmaaldrich.com
| Conjugation Step | Reactive Groups Involved | Key Features | Typical pH |
|---|---|---|---|
| Step 1: Antibody Modification | Antibody Cysteine (-SH) + Maleimide | Site-specific attachment of the tetrazine handle. | 6.5 - 7.5 |
| Step 2: Payload Attachment | Methyltetrazine + trans-Cyclooctene (TCO) | Fast, bioorthogonal "click" reaction. High specificity. | Physiological (e.g., 7.4) |
Conjugation to Diverse Biomolecules and Biological Scaffolds
The bifunctional nature of this compound, featuring a thiol-reactive maleimide and a bioorthogonal tetrazine moiety, enables its application in the precise construction of complex bioconjugates. This linker facilitates a two-step conjugation strategy where the maleimide group first covalently attaches to a thiol-bearing biomolecule, introducing a reactive tetrazine handle. This handle can then participate in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO)-modified partner, allowing for the assembly of diverse and functional biomolecular structures.
Proteins, Peptides, and Antibodies
The conjugation of this compound to proteins, peptides, and antibodies is predominantly achieved through the reaction of its maleimide group with the sulfhydryl (-SH) group of cysteine residues. This thiol-maleimide Michael addition reaction is highly chemoselective under physiological conditions (pH 6.5-7.5), forming a stable thioether bond. tocris.com
Methodology and Research Findings:
The process typically involves the reaction of the thiol-containing protein with this compound in a suitable buffer, such as phosphate-buffered saline (PBS). For proteins where cysteine residues are involved in disulfide bonds, a reduction step using reagents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is necessary prior to conjugation to expose the free thiols. nih.govrockefeller.edu
One of the most significant applications of this methodology is in the construction of Antibody-Drug Conjugates (ADCs). tocris.comnih.govrockefeller.edu In this context, a cytotoxin is modified with a TCO group, and an antibody is functionalized with this compound. The subsequent "click" reaction between the tetrazine-modified antibody and the TCO-modified drug yields a precisely assembled ADC.
Research has demonstrated the efficiency of this approach. In one study, a bifunctional tetrazinyl-maleimide (TM) was conjugated to a peptide containing a free cysteine, c(RGDyC), in a phosphate (B84403) buffer at pH 6.5–7.0, achieving a high yield of 85%. sci-hub.se Similarly, the protein Vascular Endothelial Growth Factor (VEGF-SH) was efficiently conjugated under similar conditions. sci-hub.se The success of these conjugations is often verified by mass spectrometry techniques such as MALDI-TOF-MS, which detect the expected increase in molecular weight corresponding to the addition of the linker. ingentaconnect.com
However, the thiol-maleimide linkage is not without its limitations. The resulting thiosuccinimide bond can be unstable under certain physiological conditions and may undergo a retro-Michael reaction, leading to deconjugation. rockefeller.eduingentaconnect.com Furthermore, the scarcity of naturally occurring free cysteine residues on protein surfaces can limit the sites available for modification. ingentaconnect.com Researchers have also noted that conjugation to an N-terminal cysteine can sometimes lead to an underreported side reaction known as thiazine (B8601807) rearrangement, particularly at neutral or basic pH. morressier.com
| Biomolecule | Research Focus | Key Findings | Reference |
|---|---|---|---|
| Antibodies (General) | Antibody-Drug Conjugate (ADC) Synthesis | Used as a linker to attach tetrazine moieties to antibodies for subsequent iEDDA reaction with TCO-drugs. An average of 8 tetrazine groups per antibody was achieved. | nih.govsigmaaldrich.com |
| c(RGDyC) Peptide | 18F-Labeling for PET Imaging | Conjugation of a tetrazinyl-maleimide to the peptide's cysteine residue proceeded with 85% yield in phosphate buffer. | sci-hub.se |
| VEGF-SH Protein | 18F-Labeling for PET Imaging | Demonstrated efficient conjugation of tetrazinyl-maleimide to the protein's thiol group at room temperature. | sci-hub.se |
| Cytochrome C (CytC) | Site-Selective Modification | A TCO-PEG3-maleimide linker was successfully conjugated to the single surface thiol of CytC, confirmed by MALDI-TOF-MS. | ingentaconnect.com |
| T4 Lysozyme (V131C) | Protein Homodimer Formation | Compared tetrazine ligation (via a TCO-modified protein) to maleimide chemistry, finding tetrazine ligation to be significantly faster and higher yielding (38% in 1 hr vs. 5% in 24 hr). | nih.gov |
Nucleic Acids and Oligonucleotides
The conjugation of this compound to nucleic acids, such as DNA and RNA, requires the synthetic introduction of a reactive thiol group, as native nucleic acids lack this functionality. nih.gov This is typically achieved by modifying the oligonucleotide with a thiol linker during or after solid-phase synthesis.
Methodology and Research Findings:
The standard approach involves a post-synthesis modification. An oligonucleotide is first synthesized with a primary amine group at a specific position (e.g., the 5' or 3' terminus). This amino-modified oligonucleotide is then reacted with a heterobifunctional crosslinker that contains both an amine-reactive group (like an N-hydroxysuccinimide, or NHS, ester) and a protected thiol or a maleimide. rockefeller.edusci-hub.se Alternatively, and more directly, a thiol-modified oligonucleotide can be synthesized and then reacted with this compound. ingentaconnect.com
A significant challenge in this process is the instability of the maleimide group under the harsh, basic conditions (e.g., concentrated ammonia) used for oligonucleotide deprotection and cleavage from the solid support. rockefeller.edunih.govresearchgate.net To circumvent this, researchers have developed methods using maleimides protected with groups like 2,5-dimethylfuran. The protecting group is stable during synthesis and is removed via a retro-Diels-Alder reaction just prior to the conjugation step. researchgate.netresearchgate.net
Once a tetrazine-modified oligonucleotide is created, it can be used in a variety of bioanalytical applications. For instance, two different oligonucleotide probes, one modified with a tetrazine and the other with a TCO, can be designed to hybridize to adjacent sequences on a target DNA or RNA strand. This proximity-induced reaction leads to a ligation product that can generate a fluorescent signal, enabling the detection of specific nucleic acid sequences. nih.govnih.gov
| Nucleic Acid Type | Modification Strategy | Purpose / Application | Reference |
|---|---|---|---|
| Synthetic DNA/RNA | Introduction of a thiol linker (e.g., C6 thiol) at the 5' or 3' end post-synthesis. | Reaction with the maleimide moiety of the linker to introduce a tetrazine for subsequent iEDDA reactions. | nih.govingentaconnect.com |
| Synthetic DNA/RNA | Use of a protected maleimide phosphoramidite (B1245037) during solid-phase synthesis. | Overcomes instability of the maleimide group during deprotection. The maleimide is unmasked via a retro-Diels-Alder reaction before conjugation. | researchgate.netresearchgate.netprolynxinc.com |
| DNA/RNA Probes | Post-synthesis conjugation of a tetrazine-NHS ester to an amine-modified oligonucleotide. | Creation of fluorogenic probes for nucleic acid detection and imaging. | nih.govnih.gov |
Polysaccharides and Carbohydrates
Similar to nucleic acids, polysaccharides and carbohydrates generally lack native thiol groups, necessitating chemical modification to enable conjugation with this compound. The strategy involves introducing either a thiol or a maleimide functionality onto the carbohydrate backbone.
Methodology and Research Findings:
Polysaccharides rich in carboxylic acid groups, such as hyaluronic acid (HA), can be functionalized with maleimide groups. This is often accomplished using carbodiimide (B86325) chemistry, for example, by activating the carboxyl groups with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) before reaction with an amine-containing maleimide. researchgate.netresearchgate.net The success of this modification can be confirmed by ¹H NMR spectroscopy, which shows a characteristic signal for the maleimide protons at approximately 6.8 ppm. researchgate.net Polysaccharides like dextran (B179266) can also be modified to incorporate maleimide groups. genelink.com
Alternatively, thiol groups can be introduced onto polysaccharides, which then become reactive partners for this compound. This allows for the attachment of the tetrazine moiety to the polysaccharide scaffold.
The primary application of these modified polysaccharides is in the field of biomaterials, particularly for the formation of hydrogels. Maleimide-functionalized hyaluronic acid (HA-Mal) or dextran can be crosslinked with thiol-containing molecules, such as thiolated polyethylene (B3416737) glycol (PEG-SH), through the thiol-maleimide Michael addition reaction to form stable hydrogels for tissue engineering and regenerative medicine. tocris.comresearchgate.netprolynxinc.comresearchgate.net
Furthermore, the introduction of a tetrazine group onto a polysaccharide scaffold opens up possibilities for bioorthogonal applications. For instance, a tetrazine-modified HA hydrogel can be injected locally to serve as a platform for capturing and activating a TCO-modified prodrug administered systemically, thereby concentrating the drug's therapeutic effect at the desired site. nih.gov
| Polysaccharide | Modification Strategy | Application | Key Findings | Reference |
|---|---|---|---|---|
| Hyaluronic Acid (HA) | EDC/NHS activation of carboxyl groups followed by reaction with an amino-maleimide. | Hydrogel formation for tissue engineering. | HA-Mal successfully crosslinked with thiolated PEG; degree of substitution confirmed by ¹H NMR. | researchgate.netprolynxinc.comresearchgate.net |
| Dextran | Maleimidation of hydroxyl groups. | Drug delivery systems. | A dextran-maleimide derivative was used to conjugate the drug SN-38 via a cathepsin B-sensitive linker. | genelink.com |
| Mono- and Oligosaccharides | Synthesis of maleimide-activated carbohydrates from aminoethyl glycoside intermediates. | Site-specific glycosylation of peptides. | Rapid and quantitative ligation to a cysteine-containing HIV-1 peptide was achieved. | mdpi.com |
| Hyaluronic Acid (HA) | Modification with tetrazine moieties. | Injectable platform for targeted drug activation. | Used in a click-activated protodrugs against cancer (CAPAC) platform to activate TCO-prodrugs in situ. | nih.gov |
Lipids and Fatty Acids
Direct conjugation of this compound to individual lipid or fatty acid molecules is not a common strategy, as they typically lack the necessary thiol groups. Instead, the application of this chemistry in lipid science is focused on two main areas: the functionalization of lipid assemblies like liposomes and the bioorthogonal labeling of lipids for imaging.
Methodology and Research Findings:
Liposome (B1194612) Functionalization: Liposomes can be rendered reactive to thiol-containing molecules by incorporating lipids that have been pre-functionalized with a maleimide group. A widely used example is 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Maleimide). sci-hub.sesigmaaldrich.com This lipid is included in the mixture during liposome formulation, resulting in a liposomal surface decorated with maleimide moieties.
These maleimide-functionalized liposomes serve as versatile platforms for targeted drug delivery. They can be conjugated to thiol-containing targeting ligands such as antibodies or peptides to direct the liposome to specific cells or tissues. sigmaaldrich.comnih.gov Studies have shown that this surface modification can enhance cellular uptake and improve the efficacy of encapsulated drugs, like doxorubicin (B1662922), in cancer models. mdpi.com The maleimide groups on the liposome surface can react with thiol groups present on cell surface proteins, which is thought to facilitate internalization. nih.govmdpi.com
Bioorthogonal Labeling: An alternative to direct conjugation is the metabolic labeling of lipids. In this approach, cells are cultured with fatty acid analogues that contain a bioorthogonal handle, such as a trans-cyclooctene (TCO) group. These TCO-fatty acids are metabolized by the cell and incorporated into various lipid species and lipid-modified proteins. The subsequent introduction of a tetrazine-fluorophore probe allows for the visualization of these tagged lipids via the iEDDA reaction. nih.gov While this compound itself is not the imaging probe, this strategy highlights how the tetrazine-TCO chemistry, for which this compound is a tool, is applied to study lipid biology. This method enables the dynamic tracking of lipids in live cells without the use of bulky fluorescent tags that could interfere with lipid trafficking and membrane partitioning. nih.govnih.gov
| Lipid System | Methodology | Application | Key Research Finding | Reference |
|---|---|---|---|---|
| Liposomes | Incorporation of maleimide-functionalized lipids (e.g., DSPE-PEG-Maleimide) into the bilayer. | Targeted drug delivery, enhanced cellular uptake. | Maleimide-functionalized liposomes showed enhanced uptake by 4T1 cancer cells and prolonged retention of doxorubicin at the tumor site. | sigmaaldrich.commdpi.com |
| Liposomes | Surface functionalization with maleimide groups. | Binding to endogenous albumin for tumor targeting. | Maleimide-liposomes were shown to bind albumin via its thiol groups, leading to increased accumulation in tumors. | ingentaconnect.com |
| Cellular Lipids | Metabolic labeling with fatty acid analogues containing a bioorthogonal handle (e.g., TCO or cyclopropene). | Live-cell imaging and tracking of lipids. | A cyclopropene-modified phospholipid was metabolically incorporated and visualized with a fluorogenic tetrazine probe, enabling membrane labeling. | morressier.comnih.gov |
Applications of Methyltetrazine Maleimide in Chemical Biology and Materials Science
Development of Bioconjugated Molecular Probes
The unique characteristics of Methyltetrazine-Maleimide make it an invaluable tool for the construction of bioconjugated molecular probes. These probes are designed to target and report on specific biological molecules or processes within complex biological systems.
Fluorescent Labeling for Cellular and Molecular Imaging
This compound facilitates the attachment of fluorescent dyes to biomolecules, enabling their visualization in cellular and molecular imaging studies. conju-probe.comchemimpex.com The maleimide (B117702) group can be used to conjugate the linker to a thiol-containing biomolecule, such as a protein or peptide. nih.gov Subsequently, a fluorescent probe functionalized with a strained alkene (e.g., TCO) can be introduced, which will rapidly and specifically react with the methyltetrazine moiety. conju-probe.combiorxiv.org This "click chemistry" approach allows for the labeling of biomolecules in live cells with high efficiency and minimal background fluorescence. chemimpex.combiorxiv.org
This strategy has been successfully employed for super-resolution microscopy, a technique that allows for imaging beyond the diffraction limit of light. biorxiv.org By using tetrazine-functionalized dyes that become fluorescent only upon reaction with a TCO-modified target, researchers can achieve high signal-to-noise ratios, which is crucial for single-molecule localization microscopy. biorxiv.org
| Research Finding | Biomolecule Targeted | Imaging Technique | Reference |
| Visualization of captured cathepsin activity in live cells. | Cysteine cathepsins | Fluorescence imaging | nih.gov |
| Site-specific labeling of extracellular domains of membrane receptors. | Kainate receptor (GluK2) and tumor necrosis factor receptor 1 (TNFR1) | Super-resolution microscopy | biorxiv.org |
| Labeling of the actin skeleton in fixed cells. | Actin | Confocal fluorescence microscopy | biorxiv.org |
Radiolabeling for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Applications
In the realm of molecular imaging, PET and SPECT are powerful non-invasive techniques that utilize radiolabeled probes to visualize and quantify biological processes in vivo. nih.govresearchgate.net this compound serves as a critical linker for the development of these radiotracers. conju-probe.com The process typically involves first conjugating the maleimide end of the linker to a targeting biomolecule, such as an antibody or peptide. nih.gov Then, a chelator carrying a radionuclide and functionalized with a strained alkene can be attached via the iEDDA reaction with the methyltetrazine group. researchgate.net
This pre-targeting approach, where the targeting molecule is administered first, followed by the smaller, fast-clearing radiolabeled tetrazine, has shown promise in reducing the radiation dose to non-target tissues. researchgate.net A variety of radionuclides can be incorporated, including those for both PET (e.g., ¹⁸F, ⁶⁸Ga) and SPECT (e.g., ¹¹¹In). researchgate.netnih.gov
| Radionuclide | Imaging Modality | Application | Reference |
| Indium-111 (¹¹¹In) | SPECT | Immuno-SPECT imaging of TCO-modified trastuzumab | researchgate.net |
| Actinium-225 (²²⁵Ac) | Targeted Radionuclide Therapy | In vitro conjugation to TCO-modified trastuzumab | researchgate.net |
| Fluorine-18 (¹⁸F) | PET | Radiolabeling of TCO-functionalized octreotide (B344500) derivatives for tumor imaging | nih.gov |
Activity-Based Protein Profiling and Target Identification
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to study the active state of enzymes within complex biological systems. nih.govwikipedia.org ABPP typically employs small molecule probes that covalently bind to the active site of an enzyme. nih.gov this compound can be incorporated into these probes to facilitate a two-step detection process. nih.gov
In this approach, an activity-based probe containing a reactive "warhead" and a methyltetrazine handle is used to label the target enzyme. nih.gov Following this, a reporter tag, such as a fluorophore or biotin (B1667282) functionalized with a strained alkene, is added, which then specifically reacts with the methyltetrazine. nih.gov This method allows for the introduction of bulky reporter tags without interfering with the initial enzyme-probe interaction, thereby improving the efficiency and specificity of labeling. nih.gov This technique has been instrumental in identifying and visualizing the activity of various enzyme classes, including proteases. nih.gov
Polymer Functionalization and Advanced Materials Science
The reactivity of this compound also extends its utility to the field of materials science, particularly in the functionalization of polymers and the development of advanced materials.
Modification of Polymeric Materials and Hydrogels
Hydrogels, which are three-dimensional networks of hydrophilic polymers, are widely used in biomedical applications such as tissue engineering and drug delivery. biorxiv.org this compound can be used to modify the components of hydrogels, allowing for the incorporation of bioactive molecules or for controlling the crosslinking process. nih.govnih.gov
For instance, maleimide-functionalized hyaluronic acid can be crosslinked with thiolated polyethylene (B3416737) glycol (PEG) to form a hydrogel. nih.govnih.gov The remaining maleimide groups can then be used to attach thiol-containing peptides, such as the cell-adhesive RGD sequence. nih.gov Alternatively, a polymer backbone can be functionalized with methyltetrazine, which can then react with TCO-modified molecules to introduce specific functionalities. This approach allows for the creation of hydrogels with precisely controlled chemical and physical properties. rsc.org
| Polymer System | Modification Strategy | Application | Reference |
| Hyaluronic acid and gelatin | Maleimide functionalization and thiol-PEG crosslinking | Regenerative medicine | nih.gov |
| Hyaluronic acid | Maleimide functionalization for attachment of RGD peptides | Tissue engineering | nih.gov |
| Poly(ethylene glycol) (PEG) | Thiol-maleimide addition with thiol-functionalized β-cyclodextrin | Functionalizable hydrogels | rsc.org |
| Dextran (B179266) and hyaluronic acid | Maleimide-thiol conjugation | Biocompatible hydrogels | chemrxiv.org |
Nanoparticle Functionalization for Targeted Systems
Nanoparticles are increasingly being explored for targeted drug delivery and diagnostic applications. nih.gov Functionalizing the surface of nanoparticles with targeting ligands can enhance their accumulation at the desired site, such as a tumor. nih.gov this compound provides a versatile platform for achieving this.
The maleimide group can react with thiol groups on the nanoparticle surface or on a polymer coating the nanoparticle. nih.gov This introduces the methyltetrazine moiety, which can then be used to attach a targeting ligand (e.g., an antibody or peptide) that has been modified with a strained alkene. researchgate.net This modular approach allows for the straightforward construction of multifunctional nanoparticles for a variety of biomedical applications. semanticscholar.org
Surface Modification for Biosensors and Biomaterials
The heterobifunctional structure of this compound makes it a powerful tool for the surface modification of materials used in biosensors and biomaterials. This compound possesses two distinct reactive moieties: a maleimide group and a methyltetrazine group, which allow for sequential or orthogonal covalent immobilization of different molecules onto a substrate.
The maleimide group reacts specifically and efficiently with thiol (sulfhydryl) groups, which are present in the cysteine residues of proteins or can be engineered into other biomolecules. cd-bioparticles.com This thiol-Michael addition reaction is highly reliable for attaching proteins, peptides, or other thiol-containing molecules to a surface that has been functionalized with maleimide. cd-bioparticles.comnih.gov Conversely, a maleimide-bearing molecule like this compound can be used to modify a thiol-functionalized surface. This strategy is widely used in the development of biochips and protein microarrays. cd-bioparticles.com
The other end of the molecule, the methyltetrazine ring, participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). medchemexpress.comresearchgate.net This reaction is a form of bioorthogonal chemistry, meaning it proceeds rapidly and with high specificity in complex biological environments without interfering with native biochemical processes. researchgate.netnih.gov The kinetics of the tetrazine-TCO ligation are exceptionally fast, enabling modifications at low concentrations. researchgate.net
This dual reactivity allows for a "plug-and-play" approach to surface engineering. For instance, a biomaterial surface can first be functionalized with thiol groups, which then react with the maleimide end of this compound. The surface, now displaying reactive tetrazine groups, can be further modified by introducing a molecule (e.g., a cell-adhesion peptide, a growth factor, or a nanoparticle) that has been tagged with a TCO group. This layered and specific approach is critical for creating advanced biomaterials with precisely controlled surface properties and for the fabrication of highly sensitive and selective nanoscale biosensors. core.ac.ukmdpi.com
Table 1: Orthogonal Chemistries of this compound for Surface Modification
| Functional Group | Reactive Partner | Reaction Type | Key Features |
|---|---|---|---|
| Maleimide | Thiol (Sulfhydryl, -SH) | Thiol-Michael Addition | Highly efficient and specific for cysteine residues in proteins; forms a stable thioether bond. cd-bioparticles.com |
| Methyltetrazine | trans-cyclooctene (TCO) | Inverse-Electron-Demand Diels-Alder (iEDDA) | Bioorthogonal; extremely fast kinetics; catalyst-free; proceeds in aqueous environments. medchemexpress.comresearchgate.netnih.gov |
Engineering of Proteolysis-Targeting Chimeras (PROTACs)
Role of this compound as a PROTAC Linker in Degrader Design
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. A PROTAC consists of three parts: a "warhead" ligand that binds to the target protein (Protein of Interest or POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govnih.gov By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target, marking it for degradation by the cell's proteasome. nih.gov
This compound serves as a versatile component in the synthesis of these crucial linkers. Its two reactive ends allow for the modular and efficient assembly of PROTACs, often through "click chemistry" approaches. medchemexpress.com For example, a warhead ligand functionalized with a TCO group can be clicked to the tetrazine moiety of the linker, while an E3 ligase ligand containing a thiol group can be attached to the maleimide moiety. This modular strategy greatly accelerates the synthesis of PROTAC libraries, where different warheads, linkers, and E3 ligands can be combined to find the most effective degrader for a specific target.
The use of bioorthogonal reactions like the tetrazine ligation is particularly advantageous as it allows for the final coupling of complex molecular fragments in high yield under mild conditions. nih.gov This is a significant improvement over linear synthetic routes, enabling rapid exploration of structure-activity relationships (SAR). nih.govrsc.org Compounds like Methyltetrazine-PEG-Maleimide, which incorporate polyethylene glycol (PEG) chains, are commonly used to improve the solubility and pharmacokinetic properties of the resulting PROTAC. medchemexpress.comjenkemusa.com
Impact of Linker Architecture on PROTAC Efficacy and Specificity
The linker in a PROTAC is not merely a passive spacer; its architecture is a critical determinant of the molecule's activity, efficacy, and specificity. nih.govexplorationpub.com The length, chemical composition, and rigidity of the linker directly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination. nih.gov
Linker Length: The length of the linker is paramount. If it is too short, steric hindrance may prevent the simultaneous binding of the target protein and the E3 ligase. explorationpub.com If it is too long, the ternary complex may not form effectively, or the ubiquitination sites on the target protein may not be presented productively to the E2 enzyme associated with the E3 ligase. explorationpub.com Studies have shown that even minor changes in linker length can dramatically alter degradation potency. nih.gov For example, research on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom linker was significantly more effective at inducing degradation than a 12-atom linker, despite similar binding affinities. nih.govexplorationpub.com
Linker Composition and Rigidity: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability. jenkemusa.comexplorationpub.com Linkers containing flexible polyethylene glycol (PEG) units are frequently used to increase water solubility and improve pharmacokinetics. jenkemusa.combiochempeg.com In contrast, more rigid linkers, which might include cyclic structures or alkynes, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, though this often requires more empirical optimization. explorationpub.com The composition can also create new interactions within the ternary complex, potentially increasing stability and selectivity. nih.gov For instance, an ether oxygen in a PEG linker was found to form a hydrogen bond that stabilized the ternary complex in one well-studied PROTAC system. nih.gov The choice of linker can even impart selectivity for degrading one protein over another. explorationpub.com
The optimization of linker architecture is a key challenge in PROTAC design, often requiring the synthesis and testing of numerous compounds to identify the optimal geometry and composition for a given target and E3 ligase pair. nih.gov
Table 2: Influence of Linker Properties on PROTAC Performance
| Linker Characteristic | Impact on PROTAC Function | Example from Research |
|---|---|---|
| Length | Crucial for effective ternary complex formation; determines distance and orientation between POI and E3 ligase. nih.gov | An ERα-targeting PROTAC with a 16-atom linker showed superior degradation compared to one with a 12-atom linker. nih.govexplorationpub.com |
| Composition | Affects solubility, cell permeability, and potential for new stabilizing interactions within the ternary complex. explorationpub.com | PEG linkers are used to increase water solubility and improve oral absorption. jenkemusa.com An ether group in a linker can form a stabilizing hydrogen bond. nih.gov |
| Flexibility/Rigidity | Influences the conformational freedom of the PROTAC and the entropic cost of forming the ternary complex. explorationpub.com | Flexible linkers (alkyl, PEG) are common, while rigid linkers (alkynes, piperazine) can enhance potency by pre-organizing the molecule. explorationpub.com |
| Attachment Point | The position where the linker is connected to the warhead and anchor ligands can affect their binding affinity and the geometry of the ternary complex. nih.gov | Changing the linker attachment point on a ligand can convert a dual-target degrader into a highly selective one. explorationpub.com |
Modular Assembly of Complex Molecular Architectures and Hybrid Materials
The orthogonal reactivity of the maleimide and methyltetrazine groups in this compound makes it an ideal building block for the modular assembly of complex molecular architectures and hybrid materials. nih.govnih.gov This modularity allows for the precise, stepwise construction of multifaceted systems by combining distinct components with unique properties. nih.gov
In this approach, the maleimide and tetrazine functionalities serve as independent chemical handles. One handle can be used to anchor the molecule to a core structure, while the other remains available for subsequent modification. For example, a polymer backbone or a nanoparticle surface could be functionalized with thiol groups and then reacted with the maleimide end of this compound. cd-bioparticles.com This creates a scaffold decorated with reactive tetrazine units. These units can then be used to attach other molecules, such as imaging agents, targeting ligands, or therapeutic payloads that have been pre-functionalized with a TCO group, via the rapid and bioorthogonal iEDDA ligation. nih.govresearchgate.net
This strategy has been applied to create:
Targeted Drug Delivery Systems: Nanoparticles can be functionalized with a targeting peptide via one chemistry and loaded with a drug using the orthogonal chemistry, creating a smart delivery vehicle. nih.govnih.gov
Advanced Biomaterials: Hydrogels can be cross-linked and simultaneously functionalized with bioactive peptides to create materials that can both provide structural support and actively direct cell behavior. nih.gov
Hybrid Organic-Inorganic Materials: The compound can bridge an organic polymer to an inorganic nanoparticle, combining the properties of both materials to create novel composites with applications in catalysis, sensing, or electronics. nih.govnih.gov
The high efficiency and specificity of both the thiol-maleimide and tetrazine-TCO reactions ensure that each step of the assembly proceeds cleanly, allowing for the construction of highly defined and complex molecular systems that would be difficult to synthesize using traditional methods. nih.gov
Future Perspectives and Emerging Research Directions
Discovery and Synthesis of Next-Generation Methyltetrazine-Maleimide Derivatives
Researchers are also exploring the synthesis of novel tetrazine cores to fine-tune the reactivity of the molecule. nih.gov This includes the development of methods for creating both symmetric and asymmetric alkyl tetrazines with diverse functional substituents. nih.gov For instance, new synthetic routes, such as Lewis acid-promoted one-pot methods, are enabling the generation of a wider array of tetrazine structures. nih.gov Furthermore, the synthesis of "next-generation" maleimides with tailored leaving groups is being investigated to control the reaction kinetics and the stability of the resulting conjugate. st-andrews.ac.ukmanchester.ac.uk These advancements are leading to the creation of derivatives with optimized properties for specific applications.
Beyond simple linkers, researchers are designing derivatives with cleavable bonds, allowing for the release of conjugated cargo under specific physiological conditions. medchemexpress.comconju-probe.com For example, linkers incorporating disulfide bonds that can be cleaved by intracellular glutathione (B108866) are being developed for targeted drug delivery. conju-probe.com The synthesis of homobifunctional linkers containing two methyltetrazine moieties is also expanding the possibilities for creating complex molecular architectures. conju-probe.com
Table 1: Examples of Next-Generation this compound Derivatives and Their Features
| Derivative | Key Feature | Advantage | Reference |
|---|---|---|---|
| Methyltetrazine-PEG4-Maleimide | Short PEG spacer | Enhanced solubility and stability for bioconjugation. chemimpex.com | chemimpex.com |
| Methyltetrazine-PEG8-Maleimide | Medium-length PEG spacer | Reduced steric hindrance and improved aqueous solubility. axispharm.com | axispharm.com |
| Methyltetrazine-PEG12-Maleimide | Long PEG spacer | Increased flexibility and solubility for complex biological systems. axispharm.com | axispharm.com |
| Methyltetrazine-PEG4-SSPy | Cleavable disulfide bond | Enables release of conjugated molecules in a reducing environment. conju-probe.com | conju-probe.com |
| Methyltetrazine-PEG5-methyltetrazine | Homobifunctional (two tetrazines) | Allows for the crosslinking of multiple molecules. conju-probe.com | conju-probe.com |
Integration of this compound into Multifunctional Systems for Advanced Research Tools
The unique reactivity of this compound linkers makes them ideal for constructing sophisticated multifunctional systems for advanced research applications. These systems often combine targeting moieties, imaging agents, and therapeutic payloads into a single construct.
In the realm of molecular imaging, this compound is being used to create multimodal imaging probes that allow for visualization across different imaging modalities, such as PET, SPECT, and fluorescence imaging. conju-probe.comnih.gov This is achieved by conjugating chelating agents for radiometals or fluorescent dyes to biomolecules of interest via the this compound linker. nih.govmdpi.com The development of fluorogenic probes, where the fluorescence is "turned on" upon reaction with the target, has been a significant breakthrough, enabling no-wash imaging in living cells. nih.govmdpi.com
Targeted drug delivery is another area where this compound chemistry is making a substantial impact. chemimpex.commedchemexpress.com Antibody-drug conjugates (ADCs) are a prominent example, where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. medchemexpress.com The this compound linker provides a stable connection between the antibody and the drug, ensuring that the therapeutic agent is delivered directly to the tumor site, thereby minimizing off-target toxicity. medchemexpress.com
Furthermore, this chemistry is being used to functionalize surfaces, nanoparticles, and hydrogels, creating advanced materials for a variety of research purposes. axispharm.com For instance, modifying the surface of microelectrodes with tetrazines allows for the site-selective attachment of redox probes and enzymes. nih.gov
Table 2: Applications of this compound in Multifunctional Systems
| Application Area | Example System | Function | Reference |
|---|---|---|---|
| Molecular Imaging | Antibody-Fluorophore Conjugate | Targeted imaging of specific cell populations. researchgate.net | researchgate.net |
| Multimodal Imaging | Quantum Dot-Chelator Conjugate | Combined PET and optical imaging. nih.gov | nih.gov |
| Targeted Drug Delivery | Antibody-Drug Conjugate (ADC) | Selective delivery of cytotoxic agents to cancer cells. medchemexpress.com | medchemexpress.com |
| Biomaterial Functionalization | Surface-Modified Microelectrode | Site-specific immobilization of enzymes and probes. nih.gov | nih.gov |
Computational Design and Predictive Modeling for Optimized Conjugation Efficiency
Predictive modeling is also being used to guide the design of new this compound derivatives with enhanced properties. acs.org For example, computational stability prediction programs like ROSETTA are used to identify optimal sites for incorporating non-natural amino acids with tetrazine groups into proteins, ensuring that the conjugation does not compromise the protein's structure and function. researchgate.net This rational design approach accelerates the development of new bioconjugates with improved performance.
Machine learning algorithms are also emerging as powerful tools for building quantitative structure-function relationships. nih.govnih.gov By analyzing large datasets of experimental results, these models can predict the reactivity and stability of different this compound constructs, helping researchers to select the most promising candidates for synthesis and experimental validation. nih.gov This synergy between computational modeling and experimental work is crucial for the efficient development of next-generation bioconjugation reagents.
Challenges and Opportunities in Scaling Up and Translating this compound Methodologies in Academic Research
Despite the significant advantages of this compound chemistry, several challenges remain in scaling up its production and translating its applications for widespread use in academic research. One of the primary challenges is the synthesis of the tetrazine and maleimide (B117702) building blocks, which can be complex and time-consuming. nih.gov Developing more efficient and scalable synthetic routes is crucial for making these reagents more accessible and affordable for academic labs.
Another challenge is the stability of the maleimide group, which can undergo hydrolysis or react with other nucleophiles present in biological systems. researchgate.net While the thiol-maleimide reaction is generally considered selective, side reactions can occur, leading to heterogeneous products. youtube.com Further research into optimizing reaction conditions and developing more stable maleimide derivatives is needed to address this issue. st-andrews.ac.ukmanchester.ac.uk
The stability of the tetrazine component can also be a concern, as it can be susceptible to reduction in certain biological environments. nih.gov Ensuring the long-term stability of both the this compound linker and the resulting bioconjugate is essential for reliable and reproducible experimental results.
Despite these challenges, there are numerous opportunities for future development. The continued exploration of new synthetic methodologies will likely lead to the discovery of more robust and versatile derivatives. nih.govnih.gov The integration of this compound chemistry with other bioorthogonal reactions offers the potential for creating even more complex and multifunctional systems. The increasing availability and sophistication of computational tools will further accelerate the design and optimization of these powerful bioconjugation reagents. nih.govnih.gov As these challenges are addressed, this compound chemistry is poised to become an even more indispensable tool for a wide range of academic research endeavors.
Q & A
Q. What are the key considerations for synthesizing Methyltetrazine-Maleimide with high purity and yield?
Methodological Answer:
- Synthetic Route Optimization : Use inverse electron-demand Diels-Alder (IEDDA) reactions to ensure selective conjugation. Monitor reaction kinetics via HPLC or LC-MS to track intermediates and byproducts .
- Purification : Employ size-exclusion chromatography (SEC) or preparative HPLC to isolate the product. Validate purity using -NMR and mass spectrometry, ensuring absence of unreacted maleimide or tetrazine residues .
- Stability Testing : Store the compound in anhydrous, light-protected conditions at -20°C to prevent hydrolysis or dimerization .
Q. How can researchers assess the cross-reactivity of this compound with non-target functional groups in complex biological systems?
Methodological Answer:
- Competitive Binding Assays : Incubate the compound with competing thiol-containing molecules (e.g., glutathione) and quantify free maleimide groups via Ellman’s assay .
- Mass Spectrometry Profiling : Use high-resolution MS to identify off-target adducts in cell lysates or serum .
- Control Experiments : Include negative controls (e.g., maleimide-blocked samples) to differentiate specific vs. nonspecific interactions .
Q. What analytical techniques are most reliable for quantifying conjugation efficiency of this compound with biomolecules?
Methodological Answer:
- UV-Vis Spectroscopy : Measure absorbance at 520 nm (tetrazine-specific n→π* transition) to confirm conjugation .
- Fluorescence Quenching : Track maleimide consumption by labeling with a fluorophore (e.g., Alexa Fluor 647) and monitoring signal reduction .
- SDS-PAGE/Western Blot : Resolve conjugated vs. unconjugated proteins and quantify bands via densitometry .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported stability data for this compound under physiological conditions?
Methodological Answer:
- Controlled Variable Testing : Systematically vary pH (5.0–7.4), temperature (4–37°C), and buffer composition (e.g., PBS vs. HEPES) to identify degradation pathways .
- Accelerated Stability Studies : Use Arrhenius modeling to predict shelf-life under simulated physiological conditions .
- Multi-Method Validation : Compare stability data from LC-MS, NMR, and fluorescence assays to reconcile discrepancies .
Q. Table 1: Stability of this compound Under Varying Conditions
| Condition | Half-Life (h) | Degradation Product | Method Used | Reference |
|---|---|---|---|---|
| pH 7.4, 37°C | 12.3 ± 1.2 | Hydrolyzed maleimide | LC-MS | |
| pH 5.0, 25°C | 48.7 ± 3.5 | Dimerized tetrazine | -NMR |
Q. What strategies can mitigate batch-to-batch variability in this compound synthesis for reproducible in vivo studies?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time reaction monitoring via inline FTIR or Raman spectroscopy to ensure consistent intermediates .
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., stoichiometry, solvent polarity) and reduce variability .
- Quality-by-Design (QbD) : Establish critical quality attributes (CQAs) such as particle size and crystallinity for preclinical batches .
Q. How can researchers address conflicting data on the in vivo pharmacokinetics of this compound-based conjugates?
Methodological Answer:
- Comparative Pharmacokinetic Modeling : Use compartmental models to compare data across species (e.g., murine vs. primate) and adjust for metabolic differences .
- Tissue-Specific Clearance Studies : Employ radiolabeled conjugates (e.g., -tagged) to track biodistribution and elimination routes .
- False Discovery Rate (FDR) Control : Apply Benjamini-Hochberg correction to minimize Type I errors when analyzing large pharmacokinetic datasets .
Q. Table 2: Key Pharmacokinetic Parameters for this compound Conjugates
| Parameter | Mouse Model | Primate Model | Method | Reference |
|---|---|---|---|---|
| (h) | 6.2 ± 0.8 | 14.5 ± 2.1 | LC-MS/MS | |
| (L/kg) | 0.25 ± 0.03 | 0.18 ± 0.02 | Radiolabel tracing |
Methodological Best Practices
- Data Contradiction Analysis : Use triangulation (e.g., combining spectroscopic, chromatographic, and biological data) to validate findings .
- Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and metadata documentation .
- Ethical Reporting : Disclose synthetic yields, purity thresholds, and failed experiments to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
